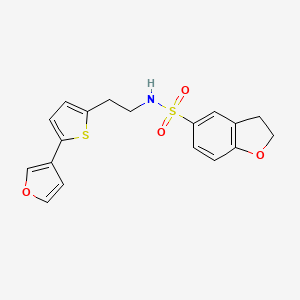

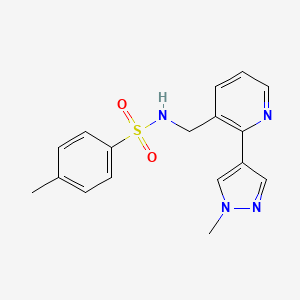

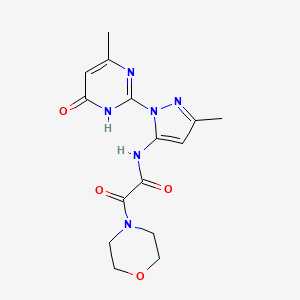

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

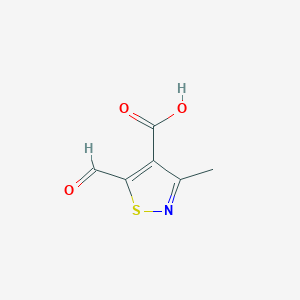

The synthesis of similar compounds often involves the use of reagents like the Vilsmeier–Haack reagent . For instance, the compound (E)-N-(aryl)-N ′-(1-(thiophen-2-yl)ethylidene)formohydrazide was prepared when V. H. reagent reacted with (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine in an ice-bath followed by stirring the reaction mixture at 75 °C for 6 hours .Scientific Research Applications

Corrosion Inhibition

One application of compounds similar to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is in the field of corrosion inhibition. Sappani and Karthikeyan (2014) investigated the use of similar furan and sulfonamide derivatives as inhibitors for mild steel corrosion in acidic environments. These compounds showed increased inhibition efficiency with higher concentrations and acted as mixed-type inhibitors (Sappani & Karthikeyan, 2014).

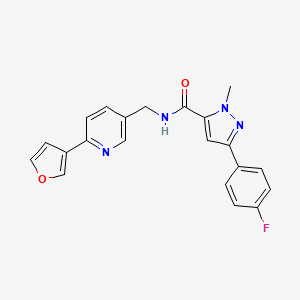

Antibacterial and Antioxidant Activities

Another study by Sokmen et al. (2014) explored the antibacterial, antiurease, and antioxidant activities of sulfonamide derivatives. These compounds demonstrated effective antiurease and antioxidant activities, suggesting their potential in medical and biochemical applications (Sokmen et al., 2014).

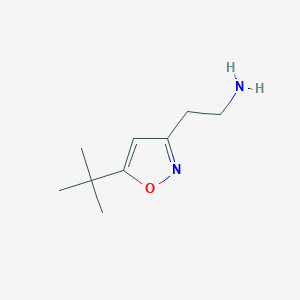

Chelating Properties

In the field of coordination chemistry, Varde and Acharya (2017) studied the chelating properties of metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, closely related to the structure of interest. These compounds were evaluated for their potential in forming metal complexes, which could have applications in various industrial and pharmaceutical contexts (Varde & Acharya, 2017).

Ocular Hypotensive Properties

Investigating the potential medical applications, a study by Graham et al. (1989) on benzo[b]thiophene-2-sulfonamide derivatives, which are structurally similar, revealed their utility as topically active inhibitors of ocular carbonic anhydrase, useful in treating glaucoma (Graham et al., 1989).

Drug Metabolism Studies

In the field of pharmacology, the study of drug metabolism is crucial. Zmijewski et al. (2006) focused on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using a microbial-based system, which demonstrates the relevance of sulfonamide derivatives in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Anticancer and Antiviral Activities

Exploring potential therapeutic applications, Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated them for their anticancer and radiosensitizing properties. This study highlights the potential of sulfonamide compounds in oncology (Ghorab et al., 2015). Additionally, Chen et al. (2010) synthesized sulfonamide derivatives with anti-tobacco mosaic virus activity, indicating their antiviral potential (Chen et al., 2010).

properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S2/c20-25(21,16-2-3-17-13(11-16)7-10-23-17)19-8-5-15-1-4-18(24-15)14-6-9-22-12-14/h1-4,6,9,11-12,19H,5,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJTXLKZPFLFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674483.png)

![(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2674487.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone](/img/structure/B2674492.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide](/img/structure/B2674496.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2674497.png)

![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2674500.png)